N-(1-cyano-2-phenylethyl)prop-2-enamide
Description
Properties
CAS No. |
2411240-61-2 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the condensation of 2-cyano-1-phenylethylamine with acryloyl chloride in the presence of ammonium acetate as a base. This one-pot reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride, followed by deprotonation to form the acrylamide.
Critical parameters include:
-
Solvent selection : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.
-
Temperature : Reactions conducted at 70–80°C for 12–24 hours achieve optimal conversion rates (Table 1).
-
Stoichiometry : A 1:1.2 molar ratio of amine to acryloyl chloride minimizes unreacted starting material while avoiding diacylation byproducts.
Table 1: Optimization of Condensation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | 60–90 | 75 | 88 | 98.7 |
| Reaction Time (hr) | 6–30 | 18 | 92 | 99.2 |
| Ammonium Acetate (eq) | 1.0–2.5 | 1.5 | 90 | 98.9 |
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is partitioned between dichloromethane and 1M HCl to remove excess ammonium acetate. Subsequent recrystallization in ethyl acetate/hexane (3:1 v/v) yields crystalline N-(1-cyano-2-phenylethyl)prop-2-enamide with >99% purity. This method’s scalability is evidenced by its application in multi-kilogram batches, though residual solvent levels require strict control to meet ICH guidelines.
Direct Acylation of Cyanoalkylamines
Acylation in Biphasic Systems
An alternative approach employs Schotten-Baumann conditions , where 2-cyano-1-phenylethylamine is reacted with acryloyl chloride in a biphasic water/dichloromethane system. The aqueous phase contains sodium bicarbonate to neutralize HCl generated in situ, driving the reaction to completion. Advantages include:
-
Rapid reaction times (2–4 hours at 25°C).
-
Reduced byproduct formation due to efficient HCl removal.
However, this method suffers from lower yields (65–75%) due to partial hydrolysis of the cyano group under basic conditions.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 20 minutes accelerates the acylation process, achieving 85% yield with 97.3% purity. This technique reduces side reactions by minimizing thermal degradation, though it requires specialized equipment and poses challenges in large-scale applications.
Stereoselective Synthesis and Resolution
Enzymatic Kinetic Resolution
Racemic this compound can be resolved using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether . The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (ee >99%). This method is critical for pharmaceutical applications requiring enantiopure material but adds complexity and cost.
Chiral Auxiliary-Mediated Synthesis
A stereocontrolled route involves the use of (S)-proline as a chiral auxiliary. The amine is first converted to a proline-derived Schiff base, which undergoes acylation with acryloyl chloride in >90% diastereomeric excess. Subsequent hydrolysis with citric acid liberates the enantiomerically pure product (ee 98.5%).
Comparative Analysis of Methodologies
Table 2: Key Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Ammonium Acetate | 92 | 99.2 | Racemic | High |
| Schotten-Baumann | 75 | 96.8 | Racemic | Moderate |
| Microwave-Assisted | 85 | 97.3 | Racemic | Low |
| Enzymatic Resolution | 40* | 99.5 | >99% ee | Low |
| Chiral Auxiliary | 78 | 98.5 | 98.5% ee | Moderate |
*Yield reflects single enantiomer recovery.
Key Observations :
-
The ammonium acetate method is optimal for bulk production due to its high yield and simplicity.
-
Enzymatic resolution and chiral auxiliary routes are preferred for enantioselective synthesis despite lower yields.
-
Residual solvents (e.g., ethanol, dichloromethane) must be controlled to <500 ppm per ICH Q3C guidelines .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyano-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo cyanoacetylation reactions with amines in the presence of catalysts such as triethylamine . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, cyanoacetylation reactions can yield cyanoacetamide derivatives, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
N-(1-cyano-2-phenylethyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs and other bioactive molecules . In industry, the compound is used in the development of advanced materials and as an additive in various formulations .
Mechanism of Action
The mechanism of action of N-(1-cyano-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Ring Substitution Patterns : Antimicrobial cinnamanilides (e.g., Compound 10) prioritize meta and para substitutions on the anilide ring for activity, whereas anti-inflammatory analogs (e.g., Compound 1) favor ortho and meta positions .
Table 2: Bioactivity Profiles of Selected Analogues
Key Findings :
Physicochemical Properties
Table 3: Lipophilicity and Solubility Trends
Key Trends :
- Positional Effects : Ortho-substituted analogs (e.g., Compound 11) show higher experimental log k values than para-substituted derivatives, aligning with enhanced bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-cyano-2-phenylethyl)prop-2-enamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves acylation of 1-cyano-2-phenylethylamine with prop-2-enoyl chloride under controlled conditions. Solvent choice (e.g., dichloromethane) and temperature (0–5°C) are critical to minimize side reactions like polymerization. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts. For structural confirmation, mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass .
Q. How can the compound’s stereochemistry and double-bond configuration be experimentally determined?
- Methodological Answer : The (E)- or (Z)-configuration of the prop-2-enamide moiety is resolved using NOESY NMR to assess spatial proximity of substituents. For example, cross-peaks between the cyano group and phenyl protons indicate an (E)-configuration. X-ray crystallography (using SHELXL for refinement ) provides definitive proof, with ORTEP-3 generating graphical representations of bond angles and torsion angles .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and vinyl protons (δ 5.8–6.5 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carbonyl resonance (δ ~165 ppm).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (amide C=O stretch) are diagnostic.
- UV-Vis : Conjugation between the phenyl and enamide groups typically shows λmax at 260–280 nm .
Advanced Research Questions
Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing?
- Methodological Answer : Graph set analysis (as per Etter’s rules ) identifies recurring hydrogen-bond motifs (e.g., N–H···O=C or C≡N···H–C). For instance, the cyano group may act as an acceptor, forming chains or dimers. SHELXD can solve crystal structures from twinned data, while SHELXPRO refines hydrogen-bond geometries. Such analysis informs stability predictions and polymorph screening .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from impurities or assay conditions. Solutions include:
- Reproducibility checks : Re-synthesize the compound using peer-reviewed protocols .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
- Metabolite profiling : LC-MS identifies degradation products or metabolites that might interfere with assays (e.g., hydrolysis of the enamide bond) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the cyano group as a hydrogen-bond acceptor.
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on key residues (e.g., catalytic lysine or aspartate).
- QSAR : Correlate substituent effects (e.g., phenyl vs. fluorophenyl analogs ) with activity to guide structural optimization .
Q. What experimental approaches validate the compound’s role in modulating inflammatory pathways?
- Methodological Answer :
- In vitro : Treat RAW 264.7 macrophages with the compound and measure TNF-α/IL-6 levels via ELISA. Compare with controls (e.g., dexamethasone).
- Kinase assays : Test inhibition of NF-κB pathway kinases (e.g., IKKβ) using radioactive ATP-incorporation assays.
- Gene expression : qPCR quantifies downstream targets (e.g., COX-2) to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
